2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride
Overview
Description
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Mechanism of Action
Mode of Action
It is known that the 1,2,4-triazole moiety is a common structural component in many biologically active compounds, suggesting that it may interact with biological targets in a similar manner .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety have been found to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Compounds containing the 1,2,4-triazole moiety have been shown to exhibit cytotoxic activities against various tumor cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the thioether linkage, which can form covalent bonds with the active sites of these enzymes, thereby modulating their activity .
Cellular Effects
The effects of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Additionally, it has been found to upregulate the expression of genes involved in antioxidant defense, such as Nrf2 and HO-1, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
At the molecular level, 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent bonds that can either inhibit or activate the enzyme’s activity. For example, its interaction with superoxide dismutase involves the formation of a covalent bond with the enzyme’s copper ion, leading to enhanced enzymatic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors such as Nrf2, promoting the transcription of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods. Long-term studies have shown that while the compound remains effective in modulating enzyme activity and gene expression for up to 48 hours, its efficacy diminishes beyond this period . Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride vary with different dosages in animal models. At low doses, the compound has been found to enhance antioxidant defenses and improve cellular function. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where doses above a certain level lead to a significant increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. For instance, it has been shown to increase the levels of glutathione, a key antioxidant, by enhancing the activity of glutathione reductase .
Transport and Distribution
Within cells and tissues, 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride is transported and distributed through various mechanisms. It interacts with transporters such as the organic cation transporter, which facilitates its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that it tends to accumulate in the mitochondria, where it exerts its antioxidant effects .
Subcellular Localization
The subcellular localization of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride is primarily in the mitochondria. This localization is facilitated by targeting signals within the compound that direct it to the mitochondrial membrane . Within the mitochondria, the compound can modulate the activity of mitochondrial enzymes, enhancing the organelle’s ability to manage oxidative stress . Additionally, post-translational modifications of the compound can further influence its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate can then be further reacted with ethanamine to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
- (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
- 3,5-Di(4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.2ClH/c1-9-4-7-8-5(9)10-3-2-6;;/h4H,2-3,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXFSCFBGUTFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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